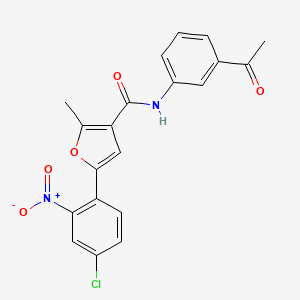

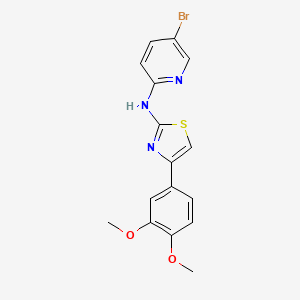

4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid" is a chemical entity that appears to be related to a class of compounds that involve benzoic acid derivatives. These derivatives often exhibit interesting chemical and biological properties, as seen in the provided papers. For instance, benzohydrazide derivatives have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography , and benzene-carboxamide derivatives have shown cytotoxic effects on breast cancer cell lines .

Synthesis Analysis

The synthesis of related benzoic acid derivatives typically involves the coupling of an amine with benzoic acid or its derivatives. For example, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized using a standard protocol involving 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Similarly, organotin(IV) carboxylate complexes derived from 4-(diethylamino)benzoic acid were synthesized and characterized . These methods could potentially be adapted for the synthesis of "4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid".

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by the presence of intramolecular hydrogen bonds, as seen in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . The dihedral angle between aromatic rings, such as benzene and thiophene, is also a key feature, as observed in the synthesis of a related compound where the angle was found to be 14.9° . These structural features are crucial for the stability and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be diverse. For instance, photochemical reactions involving enamino ketones and benzophenone can lead to the formation of new compounds, such as N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Additionally, the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a known precursor indicates the potential for novel reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be elucidated through various analytical techniques. For example, the compound synthesized in paper exhibited intense purple emission at 396 nm when excited at 286 nm, indicating its potential use in fluorescence applications. The thermal stability of such compounds can be determined by TG/DTG analysis, as the compound in was stable below 298 °C in N2. Quantum chemical calculations can provide insights into the electronic structure, such as Mulliken charge populations and Wiberg bond orders, which are important for understanding the reactivity and interactions of the molecule .

Aplicaciones Científicas De Investigación

Retinoidal Activities

- Retinobenzoic Acids : Some aromatic amides, including those related to 4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid, have shown potent retinoidal activities. They are effective in inducing differentiation in human promyelocytic leukemia cells. The necessary factors for this activity include specific alkyl groups and a carboxyl group in certain positions of the benzene ring (Kagechika et al., 1988).

Antibacterial Screening Activity

- Organotin(IV) Carboxylate Complexes : Organotin(IV) complexes derived from similar benzoic acids have been synthesized and show in vitro antibacterial activity. These findings highlight the potential of benzoic acid derivatives in antibacterial applications (Yip-Foo Win et al., 2010).

Enzyme Inhibition

- Inhibition of o-Diphenol Oxidase : Aromatic carboxylic acids, related to the compound , have demonstrated strong inhibitory effects on an o-diphenol oxidase from Prunus avium fruits. This suggests a role in regulating enzymatic activity (Pifferi et al., 1974).

Propiedades

IUPAC Name |

4-[[methyl(thiolane-3-carbonyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-15(13(16)12-6-7-19-9-12)8-10-2-4-11(5-3-10)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICUSIREHHGPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B3000850.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)

![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

![Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3000856.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)